4-(2,4-Dinitrophenyl)morpholin-3-one
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Overview
Description
4-(2,4-Dinitrophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H9N3O6. It is an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents. The compound is characterized by the presence of a morpholine ring substituted with a 2,4-dinitrophenyl group.
Preparation Methods
The synthesis of 4-(2,4-Dinitrophenyl)morpholin-3-one typically involves the condensation of 4-chloro nitrobenzene with morpholine, followed by oxidation using sodium chlorite . This method provides a good yield of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale manufacturing.
Chemical Reactions Analysis
4-(2,4-Dinitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming compounds like 4-(2,4-Diaminophenyl)-3-morpholinone.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium chlorite for oxidation and anhydrous ammonium formate with a palladium-carbon catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-Dinitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is involved in the synthesis of antithrombotic agents, which are used to prevent blood clots.
Industry: The compound is used in the production of nanowires and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, its derivatives may act as enzyme inhibitors or interact with cellular pathways to exert their effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-(2,4-Dinitrophenyl)morpholin-3-one can be compared with other similar compounds, such as:
4-(2,4-Diaminophenyl)-3-morpholinone: This compound is a reduced form of this compound and has different chemical properties and applications.
4-(4-Nitrophenyl)morpholin-3-one: Another related compound with a single nitro group, used in similar synthetic applications.
Properties
Molecular Formula |
C10H9N3O6 |
---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9N3O6/c14-10-6-19-4-3-11(10)8-2-1-7(12(15)16)5-9(8)13(17)18/h1-2,5H,3-4,6H2 |
InChI Key |
IAAJLYBNFQNYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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